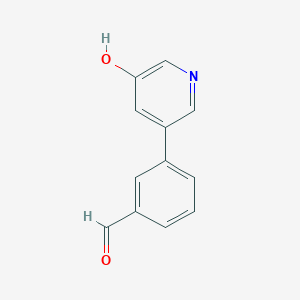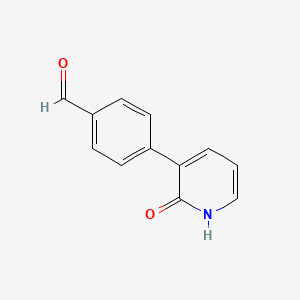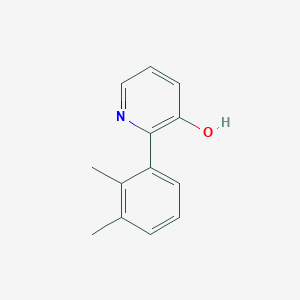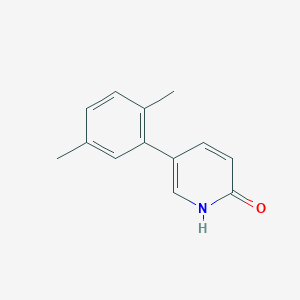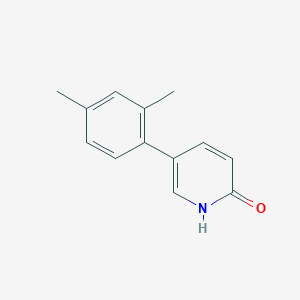
5-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95%, is a compound used in a wide range of scientific research applications. It is a highly versatile molecule, with a wide range of biochemical and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 5-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95% involves the reaction of 2,4-dimethylphenylacetonitrile with 2-pyridinecarboxaldehyde in the presence of a reducing agent and a base.
Starting Materials
2,4-dimethylphenylacetonitrile, 2-pyridinecarboxaldehyde, Reducing agent, Base
Reaction
Step 1: Dissolve 2,4-dimethylphenylacetonitrile and 2-pyridinecarboxaldehyde in a suitable solvent., Step 2: Add the reducing agent and base to the reaction mixture., Step 3: Heat the reaction mixture under reflux for a specific time period., Step 4: Allow the reaction mixture to cool and then filter the resulting solid product., Step 5: Wash the solid product with a suitable solvent and dry it under vacuum., Step 6: Purify the product by recrystallization or column chromatography.
科学的研究の応用
5-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95%, is used in a wide range of scientific research applications. It has been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of drugs on the cardiovascular system. It has also been used in studies of the effects of drugs on the endocrine system, and in studies of the effects of drugs on the immune system. Additionally, it has been used in studies of the effects of drugs on cancer cells, as well as in studies of the effects of drugs on the gastrointestinal system.
作用機序
The mechanism of action of 5-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95%, is not well understood. However, it is believed that the compound binds to the active sites of certain enzymes and receptors in the body, inhibiting their activity. This inhibition of enzyme and receptor activity is believed to be the basis for the biochemical and physiological effects of the compound.
生化学的および生理学的効果
The biochemical and physiological effects of 5-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95%, are not fully understood. However, it is believed that the compound has an inhibitory effect on certain enzymes and receptors in the body. This inhibition of enzyme and receptor activity is believed to be the basis for the biochemical and physiological effects of the compound, such as its anti-inflammatory, anti-spasmodic, and anti-nociceptive properties. Additionally, the compound has been shown to have an inhibitory effect on certain types of cancer cells.
実験室実験の利点と制限
The primary advantage of 5-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95%, is its versatility. It can be used in a wide range of scientific research applications, and has a wide range of biochemical and physiological effects. Additionally, it is relatively inexpensive and easy to synthesize. The primary limitation of the compound is that its mechanism of action is not well understood. Additionally, the compound has not been extensively studied, so its full range of biochemical and physiological effects is not yet known.
将来の方向性
There are a number of potential future directions for research on 5-(2,4-Dimethylphenyl)-2-hydroxypyridine, 95%. These include further research into the compound’s mechanism of action, further research into the compound’s biochemical and physiological effects, further research into the compound’s potential therapeutic applications, and further research into the compound’s potential toxicity. Additionally, further research into the compound’s potential uses in drug development and drug delivery systems could be beneficial.
特性
IUPAC Name |
5-(2,4-dimethylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-3-5-12(10(2)7-9)11-4-6-13(15)14-8-11/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWDYVDBSHIQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CNC(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682587 |
Source


|
| Record name | 5-(2,4-Dimethylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethylphenyl)-2-hydroxypyridine | |
CAS RN |
1111115-90-2 |
Source


|
| Record name | 5-(2,4-Dimethylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

